molecular formula C15H22ClN5O2 B2901767 2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide CAS No. 2411236-53-6

2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide

Cat. No.: B2901767
CAS No.: 2411236-53-6
M. Wt: 339.82
InChI Key: RAJRQOBTUHMHJM-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a morpholine ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 6-morpholin-4-ylpyrimidine with piperidine derivatives under controlled conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amine derivatives, while oxidation can produce ketone or aldehyde derivatives .

Scientific Research Applications

2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}acetamide is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O2/c16-9-15(22)19-12-2-1-3-21(10-12)14-8-13(17-11-18-14)20-4-6-23-7-5-20/h8,11-12H,1-7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJRQOBTUHMHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3CCOCC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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